Cas no 2227735-51-3 (rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 3-chlorothiophene substituent. This compound is of interest in synthetic and medicinal chemistry due to its stereochemical complexity and potential as a building block for bioactive molecules. The presence of both hydroxyl and chlorothiophene groups offers versatile reactivity for further functionalization, enabling applications in asymmetric synthesis and pharmaceutical intermediates. Its well-defined stereochemistry (1R,2R) ensures consistency in chiral transformations, making it valuable for enantioselective research. The compound's structural features, including the thiophene ring, may also contribute to unique electronic properties, useful in materials science. High purity and precise characterization ensure reliability for advanced chemical applications.
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol structure
2227735-51-3 structure
商品名:rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
CAS番号:2227735-51-3
MF:C9H11ClOS
メガワット:202.701040506363
CID:6122664
PubChem ID:165601284

rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
    • 2227735-51-3
    • EN300-1626432
    • インチ: 1S/C9H11ClOS/c10-7-4-5-12-9(7)6-2-1-3-8(6)11/h4-6,8,11H,1-3H2/t6-,8-/m1/s1
    • InChIKey: SMNLEKMRFIZJBZ-HTRCEHHLSA-N
    • ほほえんだ: ClC1C=CSC=1[C@@H]1CCC[C@H]1O

計算された属性

  • せいみつぶんしりょう: 202.0219138g/mol
  • どういたいしつりょう: 202.0219138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 48.5Ų

rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1626432-50mg
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
50mg
$587.0 2023-09-22
Enamine
EN300-1626432-250mg
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
250mg
$642.0 2023-09-22
Enamine
EN300-1626432-1.0g
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
1g
$1100.0 2023-06-04
Enamine
EN300-1626432-0.25g
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
0.25g
$1012.0 2023-06-04
Enamine
EN300-1626432-500mg
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
500mg
$671.0 2023-09-22
Enamine
EN300-1626432-1000mg
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
1000mg
$699.0 2023-09-22
Enamine
EN300-1626432-5000mg
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
5000mg
$2028.0 2023-09-22
Enamine
EN300-1626432-0.05g
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
0.05g
$924.0 2023-06-04
Enamine
EN300-1626432-2.5g
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
2.5g
$2155.0 2023-06-04
Enamine
EN300-1626432-2500mg
rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol
2227735-51-3
2500mg
$1370.0 2023-09-22

rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol 関連文献

rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-olに関する追加情報

rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol (CAS No. 2227735-51-3)

The compound rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol, identified by the CAS registry number 2227735-51-3, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopentanol derivatives, featuring a cyclopentane ring substituted with a hydroxyl group at position 1 and a 3-chlorothiophene moiety at position 2. The stereochemistry of the compound is defined by its (1R,2R) configuration, which plays a critical role in its chemical reactivity and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol through various methodologies. One prominent approach involves the use of asymmetric catalysis to achieve high enantioselectivity during the formation of the chiral centers. Researchers have also explored the application of organocatalysis and transition metal-catalyzed reactions to optimize the synthesis process, ensuring scalability and cost-effectiveness for industrial production.

The structural features of this compound make it an attractive candidate for further functionalization in drug discovery programs. The presence of a thiophene ring introduces unique electronic properties, while the hydroxyl group provides opportunities for hydrogen bonding interactions. These characteristics enhance the compound's potential as a lead molecule in medicinal chemistry, particularly in the development of bioactive agents targeting specific biological pathways.

Emerging studies have highlighted the importance of stereochemistry in determining the pharmacokinetic and pharmacodynamic properties of chiral compounds. In this context, rac-(1R,2R)-2-(3-chlorothiophen-2-yl)cyclopentan-1-ol has been subjected to extensive computational modeling to predict its behavior in biological systems. These studies suggest that the compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further preclinical evaluation.

In addition to its potential in pharmaceutical applications, rac-(1R,2R)-2-(3-chlorothiophen-yl)cyclopentan-1-ol has shown promise in materials science. Its rigid cyclopentane framework and electron-withdrawing substituents make it suitable for use as a building block in the synthesis of advanced materials with tailored electronic properties. Researchers are actively exploring its application in the development of novel polymers and organic semiconductors.

The integration of experimental and computational techniques has significantly enhanced our understanding of this compound's properties. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to confirm its structure and purity. Furthermore, density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns.

As interest in sustainable chemistry continues to grow, there is increasing focus on developing eco-friendly synthesis routes for rac-(1R, (((((((())))))))))cyclopentan-ol.

In conclusion, rac-(1R,R-configuration) is a versatile compound with multifaceted applications across diverse fields. Its unique structural features and stereochemical properties make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play a pivotal role in advancing modern chemistry.

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